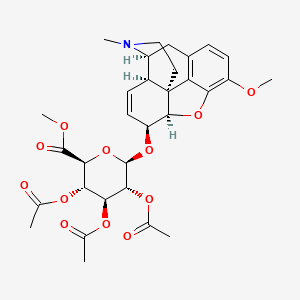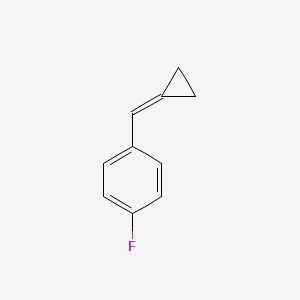
1-(Cyclopropylidenemethyl)-4-fluorobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Cyclopropylidenemethyl)-4-fluorobenzene is an organic compound with the molecular formula C10H9F It consists of a benzene ring substituted with a cyclopropylidenemethyl group and a fluorine atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Cyclopropylidenemethyl)-4-fluorobenzene can be achieved through several methods. One common approach involves the reaction of 4-fluorobenzyl chloride with cyclopropylidenemethyl magnesium bromide in the presence of a suitable catalyst. The reaction is typically carried out in an anhydrous solvent such as tetrahydrofuran (THF) under an inert atmosphere to prevent moisture from interfering with the reaction.
Another method involves the palladium-catalyzed cross-coupling reaction of 4-fluorobenzyl bromide with cyclopropylidenemethyl boronic acid. This reaction is performed in the presence of a base such as potassium carbonate and a palladium catalyst, typically at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Industrial production often employs optimized reaction conditions, including precise control of temperature, pressure, and reaction time, to maximize efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
1-(Cyclopropylidenemethyl)-4-fluorobenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding cyclopropylmethyl derivative.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, where nucleophiles such as amines or thiols replace the fluorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.
Substitution: Sodium amide (NaNH2) in liquid ammonia for nucleophilic substitution.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Cyclopropylmethyl derivatives.
Substitution: Amino or thiol-substituted benzene derivatives.
Aplicaciones Científicas De Investigación
1-(Cyclopropylidenemethyl)-4-fluorobenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new materials and pharmaceuticals.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors. It may serve as a lead compound in drug discovery efforts.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs for treating various diseases.
Industry: It is used in the production of specialty chemicals and advanced materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of 1-(Cyclopropylidenemethyl)-4-fluorobenzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyclopropylidenemethyl group can influence the compound’s binding affinity and selectivity, while the fluorine atom can affect its metabolic stability and bioavailability.
Comparación Con Compuestos Similares
Similar Compounds
1-(Cyclopropylidenemethyl)benzene: Lacks the fluorine atom, which can result in different chemical reactivity and biological activity.
4-Fluorobenzyl chloride: Contains the fluorine atom but lacks the cyclopropylidenemethyl group, leading to different applications and properties.
Cyclopropylidenemethyl bromide:
Uniqueness
1-(Cyclopropylidenemethyl)-4-fluorobenzene is unique due to the presence of both the cyclopropylidenemethyl group and the fluorine atom. This combination imparts distinct chemical and physical properties, making it valuable in various research and industrial applications.
Propiedades
Número CAS |
246180-26-7 |
|---|---|
Fórmula molecular |
C10H9F |
Peso molecular |
148.18 g/mol |
Nombre IUPAC |
1-(cyclopropylidenemethyl)-4-fluorobenzene |
InChI |
InChI=1S/C10H9F/c11-10-5-3-9(4-6-10)7-8-1-2-8/h3-7H,1-2H2 |
Clave InChI |
AGSQNQCUEQDFQS-UHFFFAOYSA-N |
SMILES canónico |
C1CC1=CC2=CC=C(C=C2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Magnesium, chloro[4-(trifluoromethyl)phenyl]-](/img/structure/B13429952.png)
![N-cyclopropyl-5-azaspiro[2.4]heptane-1-carboxamide](/img/structure/B13429953.png)
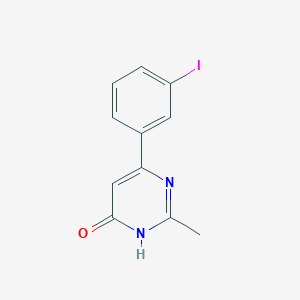
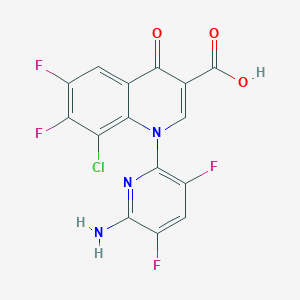

![2-[2-[(2S)-2-Oxiranylmethoxy]phenyl]-2-(2-phenylethyl)-1,3-dioxolane](/img/structure/B13429978.png)
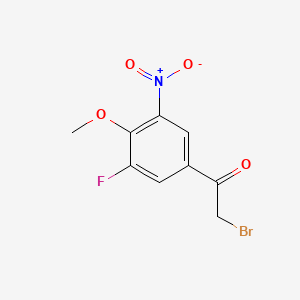
![5-chloro-7-[(3S)-3-methylmorpholin-4-yl]-1H-1,8-naphthyridin-2-one](/img/structure/B13429992.png)
![2-(Aminomethyl)-1'-methyl-[1,3'-bipyrrolidin]-2'-one dihydrochloride](/img/structure/B13429999.png)




